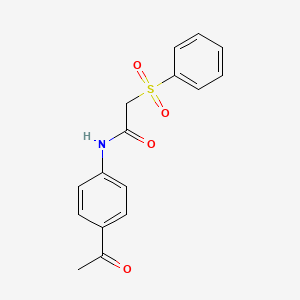

N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide" is a chemical entity that has been the subject of various studies due to its interesting structural features and potential biological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated for their electronic, biological, and physical properties. These studies provide insights into the behavior of such compounds in different environments and their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds, such as N-(phenylsulfonyl)acetamides, has been explored through various methods. For instance, an effective preparation of succinimide spiro-fused sultams from the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation has been reported . This method features a cascade process that includes Rh(III)-catalyzed C(sp2)-H bond cleavage and intramolecular aza-Michael addition, highlighting the synthetic versatility of these compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been extensively studied using various spectroscopic and theoretical methods. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has been determined, revealing a tetragonally-distorted octahedral geometry around the Cu(II) center . Additionally, the conformational preferences of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides have been analyzed, showing the existence of different conformers in the gas phase and in solution .

Chemical Reactions Analysis

The reactivity of these compounds has been studied in various chemical reactions. For instance, the reaction of N-(phenylsulfonyl)acetamides with maleimides to produce sultams involves multiple steps, including C(sp2)-H bond cleavage and spirocyclization . The electronic and biological interactions of related compounds have also been evaluated, with molecular docking studies investigating their potential as antifungal and anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized using different computational and experimental techniques. The vibrational spectroscopic assignment for these compounds has been determined by quantum computation, and their solvation effects in different liquids have been analyzed using the IEFPCM solvation model . Furthermore, the hydrogen bonding patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been studied, providing insights into their stability and interactions in the solid state .

Scientific Research Applications

Synthesis and Characterization

Synthesis Improvement : N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a compound related to N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide, was synthesized from m-nitro acetophenone. The process included reduction, acetylation, ethylation, and condensation with an overall yield of 77%. Improvements in reduction, acetylation, and ethylation methods were explored, making the procedure simple, safe, mild, and suitable for scale-up production (Gong Fenga, 2007).

Structural Analysis : In the crystal structure of 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, a related compound, the N—H and C=O bonds in the SO2—NH—CO—C group are trans to each other. The –SNHCOC– unit is essentially planar, making a significant dihedral angle with the benzene ring. This structural analysis provides insights into the molecular configuration of similar compounds (B. Gowda et al., 2008).

Chemical and Biological Interactions

Hydrogen Bond Studies : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonds in solution. This research can be extrapolated to understand the behavior of this compound in various environments (T. Romero, Angela Margarita, 2008).

Electronic and Biological Interactions : The electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated using computational methods. These insights into the reactivity and potential biological interactions of the compound can guide further research into related acetamides (G. Bharathy et al., 2021).

Pharmaceutical and Medicinal Chemistry

Antimicrobial Activity : Several N-substituted derivatives of acetamide, similar to this compound, have been synthesized and evaluated for antimicrobial activity. These studies offer a basis for considering similar compounds in antimicrobial research (H. Khalid et al., 2016).

Potential for Drug Development : The structural and biological properties of related acetamides, including their interaction with biological molecules and their electronic properties, lay the groundwork for their potential use in drug development (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-22(20,21)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOLGTXROYOPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)